3,4-Dimethylphenyl 2-fluorobenzoate

Beschreibung

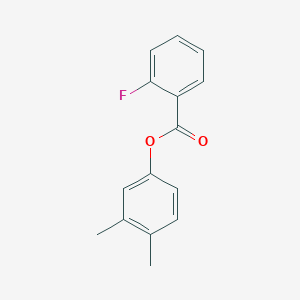

3,4-Dimethylphenyl 2-fluorobenzoate is an aromatic ester compound featuring a 2-fluorobenzoate group esterified to a 3,4-dimethylphenyl moiety. Its molecular structure combines steric effects from the dimethyl substituents on the phenyl ring with electronic effects from the fluorine atom at the ortho position of the benzoate group.

Eigenschaften

Molekularformel |

C15H13FO2 |

|---|---|

Molekulargewicht |

244.26 g/mol |

IUPAC-Name |

(3,4-dimethylphenyl) 2-fluorobenzoate |

InChI |

InChI=1S/C15H13FO2/c1-10-7-8-12(9-11(10)2)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |

InChI-Schlüssel |

NBDHVOYORWPBMU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2F)C |

Kanonische SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2F)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Commercial Comparison of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Purity/Availability | Price (Sample Size) |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₃FO₂ | 260.26 | Not provided | Not available | Not listed |

| 3,4-Difluorobenzoic-d3 acid | F₂C₆D₃COOH | 161.12 | 1219798-70-5 | 98 atom% D | ¥33,000 (100 mg) |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 455-40-3 | >95.0% (HPLC) | ¥13,000 (25 g) |

| 3,5-Difluorobenzoic-d3 acid | C₇D₃F₂O₂ | 161.12 | Not provided | Not specified | Not listed |

Functional Group and Substituent Analysis

- Target Compound (this compound): Contains an ester group (-O-CO-O-) linking the 2-fluorobenzoate and 3,4-dimethylphenyl moieties. Fluorine at the ortho position on the benzoate ring may enhance electron-withdrawing effects, influencing reactivity and stability.

- 3,4-Difluorobenzoic-d3 Acid: A deuterated carboxylic acid with fluorine at the 3,4-positions. Deuterium substitution is critical for isotopic labeling in NMR studies or metabolic research. Higher molecular weight (161.12) compared to non-deuterated analogs due to D₃ substitution .

- 3,5-Difluorobenzoic Acid: Features fluorine atoms at the 3,5-positions on the benzoic acid ring. Widely available at lower cost (¥13,000 for 25 g), indicating industrial relevance .

Electronic and Steric Effects

Fluorine Position :

- In the target compound, the ortho-fluorine may increase the electrophilicity of the ester carbonyl group compared to meta- or para-substituted analogs.

- In contrast, 3,5-difluorobenzoic acid’s symmetric fluorine arrangement could lead to distinct electronic properties, such as altered acidity (pKa) or dipole moments .

Steric Considerations :

- The 3,4-dimethyl groups in the target compound create a bulky environment, which may hinder nucleophilic attack on the ester group.

- Deuterated analogs (e.g., 3,4-difluorobenzoic-d3 acid) prioritize isotopic substitution over steric modifications, preserving reactivity while enabling tracking in spectroscopic studies .

Commercial and Practical Implications

- In contrast, 3,5-difluorobenzoic acid is produced at scale (>95% purity, 25 g for ¥13,000), reflecting demand in pharmaceutical or polymer synthesis .

Deuterated Derivatives :

- Deuterated compounds like 3,4-difluorobenzoic-d3 acid are priced significantly higher (¥33,000 for 100 mg), underscoring their specialized use in analytical chemistry or drug metabolism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.